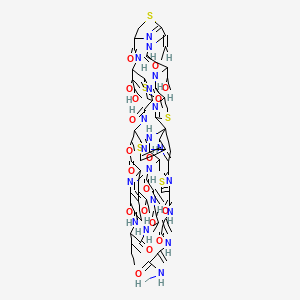
Thiostrepton
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiostrepton is a natural cyclic oligopeptide antibiotic belonging to the thiopeptide class. It is derived from several strains of streptomycetes, such as Streptomyces azureus and Streptomyces laurentii . This compound is known for its potent activity against Gram-positive bacteria and has been used as a safe antimicrobial agent for animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiostrepton is produced through a complex biosynthetic pathway involving ribosomal synthesis and post-translational modifications. The biosynthesis of this compound involves the assembly of a peptide backbone, followed by extensive modifications, including cyclization, dehydration, and thioether formation .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Streptomyces strains under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Thiostrepton undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the structure of this compound to enhance its biological activity or improve its pharmacokinetic properties .
Common Reagents and Conditions
Common reagents used in the chemical modification of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from the chemical reactions of this compound include modified thiopeptides with enhanced antibacterial activity and improved solubility .
Scientific Research Applications
Thiostrepton has a wide range of scientific research applications, including:
Mechanism of Action
Thiostrepton exerts its effects by binding to the bacterial ribosome, specifically in a cleft between the 23S rRNA and the L11 ribosomal protein. This binding inhibits protein synthesis by preventing the proper functioning of elongation factors EF-G and EF4 . The inhibition of protein synthesis ultimately leads to the death of the bacterial cell.
Comparison with Similar Compounds
Similar Compounds
Thiostrepton is part of a larger class of thiopeptide antibiotics, which includes compounds such as siomycin, thiopeptin, and sporangiomycin . These compounds share a similar mode of action and structural features, such as the presence of thiazole and oxazole rings .
Uniqueness of this compound
This compound is unique among thiopeptides due to its potent activity against a broad spectrum of Gram-positive bacteria and its relatively low toxicity in animals . Additionally, this compound has been shown to have specific inhibitory effects on certain Toll-like receptors, making it a promising candidate for treating autoimmune diseases .
Properties
IUPAC Name |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11E)-37-butan-2-yl-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |
|---|---|
InChI |
InChI=1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15+ |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |
bioactivity |
Antibacterial |
sequence |
IASASCTTCICTCSCSS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



